Boc-D-MeIle-OH
CAS No.: 267223-87-0
Cat. No.: VC21537553
Molecular Formula: C12H23NO4
Molecular Weight: 245,32 g/mole
* For research use only. Not for human or veterinary use.

CAS No. | 267223-87-0 |
---|---|
Molecular Formula | C12H23NO4 |
Molecular Weight | 245,32 g/mole |
IUPAC Name | (2R,3R)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid |
Standard InChI | InChI=1S/C12H23NO4/c1-7-8(2)9(10(14)15)13(6)11(16)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,14,15)/t8-,9-/m1/s1 |
Standard InChI Key | HTBIAUMDQYXOFG-RKDXNWHRSA-N |
Isomeric SMILES | CC[C@@H](C)[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C |
SMILES | CCC(C)C(C(=O)O)N(C)C(=O)OC(C)(C)C |
Canonical SMILES | CCC(C)C(C(=O)O)N(C)C(=O)OC(C)(C)C |
Chemical Identity and Structural Characteristics
Boc-D-MeIle-OH (CAS: 267223-87-0), also known as Boc-N-methyl-D-isoleucine, is a protected amino acid derivative featuring the tert-butyloxycarbonyl (Boc) protecting group. This compound is characterized by its specific stereochemistry in the D-configuration, distinguishing it from its L-isomer counterparts commonly found in natural proteins .
Molecular Structure and Properties
The compound features a molecular formula of C₁₂H₂₃NO₄ with a molecular weight of approximately 245.32 g/mol. Its structure combines several key elements:
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The tert-butyloxycarbonyl (Boc) protecting group at the N-terminus
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A methyl group attached to the nitrogen (N-methyl)
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The D-isoleucine amino acid backbone
The Boc protecting group serves a critical function by blocking the amino functionality, preventing unwanted side reactions during peptide coupling processes. This protection is essential for controlled and selective peptide synthesis operations .
Physical Properties
Based on available data, Boc-D-MeIle-OH possesses several notable physical characteristics:
Property | Value | Source |
---|---|---|
Physical State | Solid | |
Predicted Boiling Point | 338.2±21.0 °C | |
Predicted Density | 1.053±0.06 g/cm³ | |
Predicted pKa | 4.05±0.22 | |
Recommended Storage | Sealed, dry, room temperature |
These properties influence the compound's handling requirements in laboratory settings and its behavior in chemical reactions .
Applications in Peptide Chemistry and Biochemical Research
Boc-D-MeIle-OH serves multiple critical functions in modern biochemical research, particularly in the synthesis of peptides containing N-methylated amino acids.
Role in Peptide Synthesis
The compound functions primarily as a building block in peptide synthesis, particularly when N-methylated amino acids are required in the peptide sequence. N-methylation of amino acids in peptides offers several advantages:
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Enhanced metabolic stability of the resulting peptides
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Modified conformational properties
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Improved membrane permeability of peptide therapeutics
The D-configuration further contributes to the metabolic stability and unique conformational properties of the resulting peptides, making this compound valuable for developing peptides with enhanced pharmacological profiles .
Pharmaceutical Applications
In pharmaceutical research, Boc-D-MeIle-OH contributes to the development of:
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Peptide-based drug candidates with improved pharmacokinetic properties
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Peptidomimetics that resist enzymatic degradation
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Bioactive molecules with specific three-dimensional conformations
The incorporation of N-methylated D-amino acids into peptides represents a valuable strategy for developing peptide-based therapeutics with improved drug-like properties .
Chemical Reactivity and Stability
The reactivity profile of Boc-D-MeIle-OH is characterized by its protected state and its behavior during deprotection reactions.
Stability Considerations
Research indicates that N-methylated amino acid derivatives exhibit different stability patterns compared to their non-methylated counterparts. The compound maintains good stability under standard laboratory conditions when properly stored .
Deprotection Behavior
One of the most significant aspects of Boc-D-MeIle-OH chemistry involves its deprotection behavior. The Boc group can be selectively removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrogen chloride in organic solvents .
Research findings indicate that N-methylated amino acid derivatives may exhibit different behaviors during deprotection compared to standard amino acids. Data from studies on related compounds suggest that N-methylated isoleucine derivatives undergo minimal racemization during certain deprotection procedures, which is crucial for maintaining stereochemical integrity in peptide synthesis .
Product Name | Catalog Reference | Purity | Package Size | Price Range (€) | Estimated Delivery |
---|---|---|---|---|---|
Boc-D-MeIle-OH | IN-DA007KSU | Not specified | Undefined size | To inquire | Wed 16 Apr 25 |
Boc-N-methyl-D-isoleucine | 3D-FB48509 | Min. 95% | 50mg | 253.00 | Tue 29 Apr 25 |
Boc-N-methyl-D-isoleucine | 3D-FB48509 | Min. 95% | 100mg | 379.00 | Tue 29 Apr 25 |
Boc-N-methyl-D-isoleucine | 3D-FB48509 | Min. 95% | 250mg | 508.00 | Tue 29 Apr 25 |
These commercial offerings reflect the compound's availability for research purposes with varying quantities to accommodate different research needs .
Research Findings on Reactivity and Racemization
A critical consideration when working with protected amino acids like Boc-D-MeIle-OH is the potential for racemization during synthesis and deprotection procedures, which can compromise the stereochemical integrity of the final peptide products.
Racemization Studies
Research published in the Canadian Journal of Chemistry provides valuable insights into the behavior of N-methylated amino acid derivatives similar to Boc-D-MeIle-OH. Though these studies specifically examined Z-protected (benzyloxycarbonyl) rather than Boc-protected derivatives, they offer relevant information about the general behavior of N-methylated isoleucine compounds .
The following table summarizes racemization data from saponification experiments on related compounds:
Compound | NaOH Normality | NaOH (mol. equiv.) | Time (h) | Diastereomer formed (%) |
---|---|---|---|---|
Z-MeIle-OMe | 2 | 2 | 3 | 12 |
Z-MeIle-OMe | 4 | 2 | 2 | 9 |
Z-MeIle-OMe | 1 | 1.1 | 24 | 12 |
Z-MeIle-OH | 2 | 2 | 3 | 0.8 |
Z-Ile-OMe | 1 | 1.1 | 24 | 1.0 |
MeIle-OMe | 1 | 5 | 3 | 0.8 |
This data reveals that while methyl esters of N-methylated isoleucine can undergo significant racemization during saponification (9-12%), the free acid forms (Z-MeIle-OH) demonstrate much greater stereochemical stability with minimal racemization (0.8%) .
Implications for Synthesis Procedures
These findings suggest that when working with Boc-D-MeIle-OH or its derivatives:
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Care should be taken during ester hydrolysis reactions to minimize racemization
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The free acid form (Boc-D-MeIle-OH) likely possesses greater stereochemical stability than its corresponding esters
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Reaction conditions, particularly base strength and exposure time, should be carefully controlled when manipulating these compounds
The research indicates that N-methylated amino acid derivatives generally require more careful handling than their non-methylated counterparts to preserve stereochemical integrity during synthetic manipulations .
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